

Selectivity profiling of pyrazolopyrimidinone inhibitors against a kinase panel.

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Compound of Interest

Compound Name: *Pyrazolopyrimidinone*

Cat. No.: *B8486647*

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Comparative Selectivity Profiling of Pyrazolopyrimidinone Kinase Inhibitors

A detailed guide for researchers and drug development professionals on the selectivity of **pyrazolopyrimidinone**-based kinase inhibitors against a comprehensive kinase panel, supported by experimental data and protocols.

The **pyrazolopyrimidinone** scaffold is a well-established framework in the design of potent kinase inhibitors, owing to its structural resemblance to the adenine ring of ATP, which facilitates binding to the kinase hinge region. The versatility of this scaffold allows for chemical modifications that can modulate potency and selectivity, leading to the development of inhibitors with diverse kinase target profiles. This guide provides a comparative analysis of the selectivity of several **pyrazolopyrimidinone** inhibitors against a broad panel of kinases, based on the findings of Apsel et al. (2008) in *Nature Chemical Biology*.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a selection of **pyrazolopyrimidinone** inhibitors against a panel of 14 tyrosine and phosphoinositide kinases. This data provides a direct comparison of the potency and selectivity of these compounds.

Kinase Target	PP121 (nM)	PP242 (nM)	S1 (nM)	S2 (nM)	PP1 (nM)
Tyrosine Kinases					
Abl	18	>10,000	1,100	1,800	20
Lck	15	>10,000	1,100	1,700	5
Src	14	>10,000	1,400	1,500	170
Fyn	10	>10,000	1,600	2,100	3
Yes	10	>10,000	1,900	2,500	20
Hck	2	>10,000	1,300	1,600	1
Ret	<1	1,600	1,200	1,400	10
VEGFR2	12	>10,000	1,500	2,000	30
PDGFR β	2	>10,000	1,300	1,700	20
Phosphoinositide Kinases					
PI3K α	15	1,800	1,200	1,500	>10,000
PI3K β	50	2,500	1,500	2,000	>10,000
PI3K δ	20	1,500	1,300	1,800	>10,000
PI3K γ	80	3,000	1,800	2,500	>10,000
mTOR	10	8	2,000	2,800	>10,000

Data extracted from Apsel et al., *Nature Chemical Biology* 4, 691–699 (2008).

Experimental Protocols

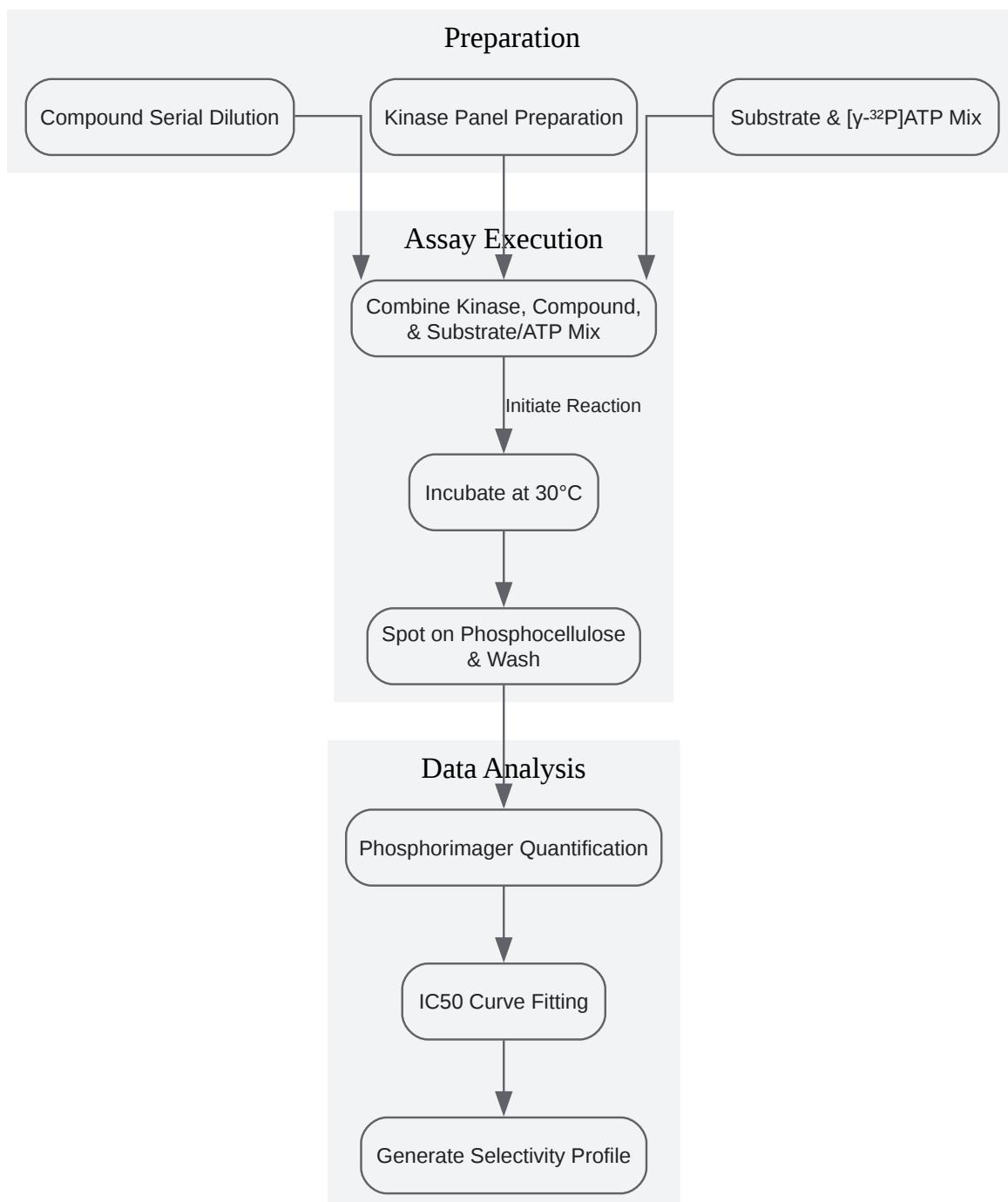
The inhibitory activity of the compounds was determined using *in vitro* kinase assays. Below is a detailed methodology representative of the experiments cited.

In Vitro Kinase Assays:

- Objective: To determine the IC50 values of **pyrazolopyrimidinone** inhibitors against a panel of purified kinases.
- Methodology: A radiometric kinase assay using [γ -³²P]ATP was employed.
 - Reaction Mixture: Kinase reactions were performed in a final volume of 25 μ L containing kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.1 mM EGTA), the specific peptide or protein substrate for each kinase, and the **pyrazolopyrimidinone** inhibitor at various concentrations.
 - ATP Concentration: The concentration of ATP was generally kept at or below the Michaelis-Menten constant (K_m) for each respective kinase to ensure accurate determination of competitive inhibition.
 - Initiation and Incubation: The kinase reaction was initiated by the addition of [γ -³²P]ATP. The reaction mixtures were incubated at 30°C for a predetermined time, ensuring that the reaction remained in the linear range.
 - Termination and Detection: The reactions were terminated by spotting the mixture onto phosphocellulose paper. The paper was then washed extensively to remove unincorporated [γ -³²P]ATP. The amount of ³²P incorporated into the substrate was quantified using a phosphorimager.
 - Data Analysis: The percentage of kinase activity was calculated relative to a DMSO control (vehicle). IC50 values were determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

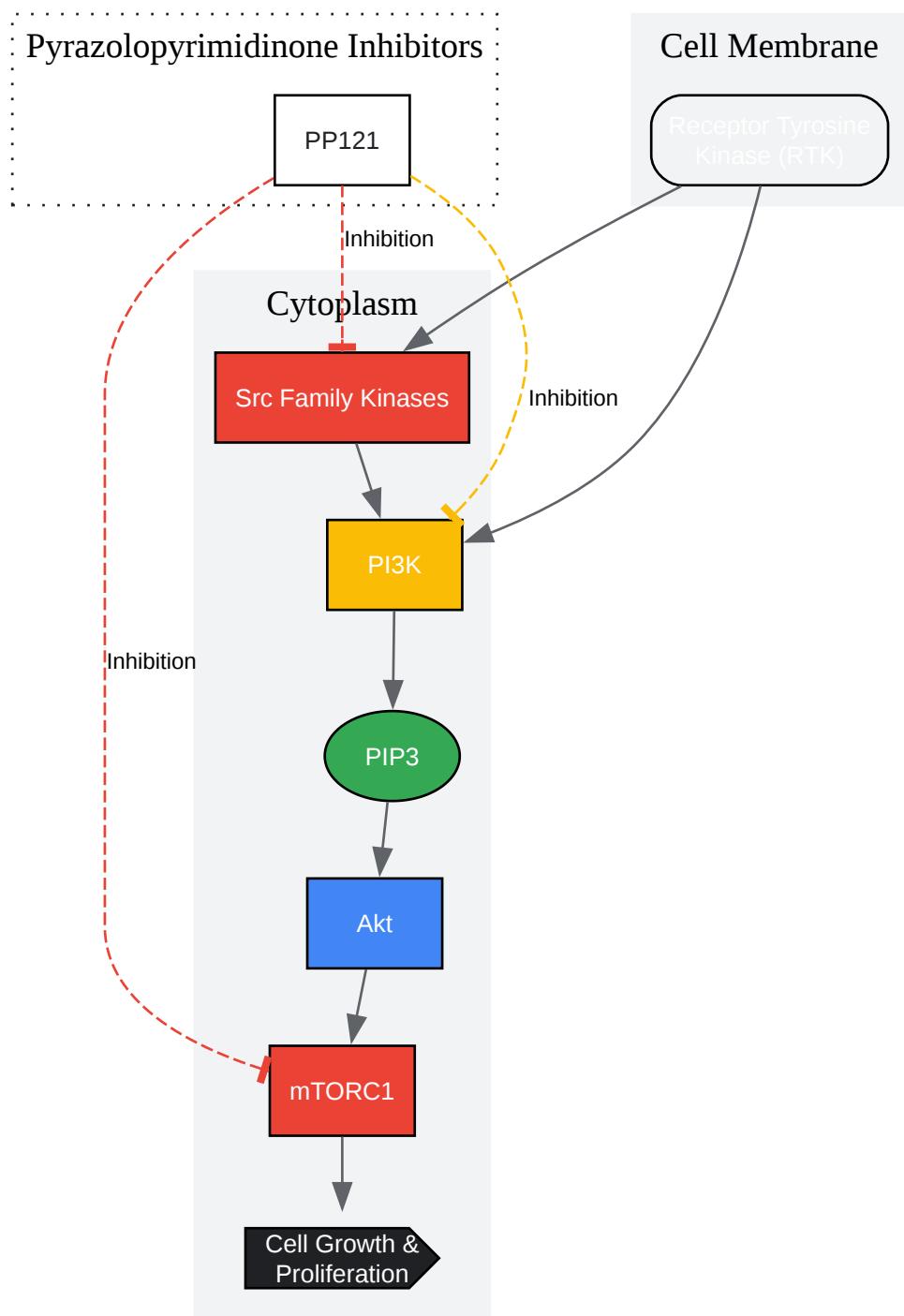
Mandatory Visualizations

Experimental Workflow for Kinase Selectivity Profiling

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Caption: Workflow for in vitro kinase selectivity profiling.

Signaling Pathway of Dual Tyrosine and PI3K/mTOR Inhibition



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Caption: Inhibition of oncogenic signaling by a dual-target inhibitor.

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